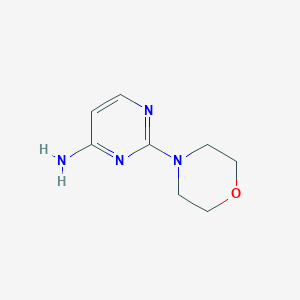

2-Morpholin-4-YL-pyrimidin-4-ylamine

描述

Structure

3D Structure

属性

IUPAC Name |

2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOXYFGOHDJZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603862 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18215-94-6 | |

| Record name | 2-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholin 4 Yl Pyrimidin 4 Ylamine and Its Analogs

Strategic Approaches to Pyrimidine (B1678525) Ring Synthesis

The construction of the pyrimidine scaffold is a foundational aspect of synthesizing 2-morpholin-4-yl-pyrimidin-4-ylamine and its derivatives. Various methodologies have been established for the formation of the pyrimidine ring, followed by the strategic introduction of substituents.

Core Pyrimidine Ring Formation Methodologies

The classical and most common approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment with a three-carbon unit. Typically, this is achieved through the reaction of a β-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328) to form the pyrimidine ring. For instance, the reaction of β-dicarbonyl compounds with guanidines is a standard method for producing 2-aminopyrimidines.

Multicomponent reactions, such as the Biginelli reaction, also offer an efficient pathway to highly functionalized pyrimidine derivatives in a single step. These reactions involve the condensation of an aldehyde, a β-ketoester, and urea or thiourea. While not a direct route to this compound, these methods provide a versatile platform for creating a diverse library of pyrimidine-based compounds that can be further modified.

Introduction of Amine and Morpholine (B109124) Substituents

The introduction of amine and morpholine groups onto a pre-formed pyrimidine ring is a key strategy in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidine precursors. The reactivity of the halogenated positions on the pyrimidine ring dictates the order of substitution.

In the case of 2,4-dichloropyrimidine (B19661), the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity allows for a stepwise introduction of different nucleophiles. Therefore, reacting 2,4-dichloropyrimidine with a nucleophile will preferentially result in substitution at the C4 position. This inherent reactivity is crucial for the controlled synthesis of asymmetrically substituted pyrimidines.

Synthesis of this compound and its Structural Analogs

The synthesis of this compound can be approached through both conventional multi-step routes and more advanced catalytic methods.

Conventional Multistep Synthetic Routes

A common and logical approach to the synthesis of this compound involves a sequential nucleophilic aromatic substitution starting from a readily available dihalopyrimidine, such as 2,4-dichloropyrimidine.

The first step typically involves the reaction of 2,4-dichloropyrimidine with morpholine. Due to the higher reactivity of the C4 position, this reaction can be controlled to selectively yield 4-(2-chloro-pyrimidin-4-yl)-morpholine. This intermediate can then be reacted with ammonia (B1221849) or an ammonia equivalent to introduce the amine group at the C2 position, yielding the final product, this compound.

Alternatively, the order of substitution can be reversed. However, this would require managing the regioselectivity to favor the introduction of the amino group at the C4 position first, followed by the morpholine at the C2 position. Given the generally higher reactivity of the C4 position towards a wide range of nucleophiles, the former approach is often more straightforward.

Below is a table summarizing a plausible conventional synthetic route:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |

| 1 | 2,4-Dichloropyrimidine | Morpholine, Base (e.g., K₂CO₃) | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Room temperature to mild heating in a suitable solvent (e.g., DMF, Dioxane) |

| 2 | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Ammonia or an ammonia source | This compound | Elevated temperature and pressure in a sealed vessel |

Advanced Synthetic Techniques

More recent advancements in organic synthesis have provided more efficient and versatile methods for the formation of C-N bonds, which are directly applicable to the synthesis of this compound and its analogs.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of aryl and heteroaryl amines. wikipedia.org This methodology allows for the formation of C-N bonds under milder conditions and with a broader substrate scope compared to traditional nucleophilic substitution reactions.

In the context of synthesizing this compound, the Buchwald-Hartwig amination can be employed for the introduction of either the morpholine or the amine substituent. For example, 4-(2-chloro-pyrimidin-4-yl)-morpholine could be coupled with an ammonia equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand to form the final product. nih.gov

This method is particularly valuable for the synthesis of analogs where the amine is substituted with an aryl or alkyl group, as it allows for the coupling of a wide range of primary and secondary amines. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and needs to be optimized for each specific substrate combination.

The following table provides a generalized scheme for a metal-catalyzed approach:

| Reaction Type | Substrate | Reagent | Catalyst System | Product |

| Buchwald-Hartwig Amination | 4-(2-Chloro-pyrimidin-4-yl)-morpholine | Amine (or ammonia equivalent) | Palladium source (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu) | This compound analog |

| Buchwald-Hartwig Amination | 2-Chloro-4-aminopyrimidine | Morpholine | Palladium source (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | This compound |

These advanced techniques offer significant advantages in terms of efficiency, functional group tolerance, and the ability to create a diverse range of structural analogs for further research.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.net The synthesis of this compound and its analogs frequently employs microwave irradiation to facilitate the key nucleophilic aromatic substitution step.

The general approach involves the reaction of a di- or mono-chlorinated pyrimidine precursor with morpholine or a substituted amine. nih.gov For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives, which can serve as precursors, is effectively carried out under microwave irradiation. nih.govnih.gov In a typical protocol, the chlorinated pyrimidine is combined with the desired amine in a suitable solvent, such as anhydrous propanol (B110389) or ethanol, often in the presence of a base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃) to scavenge the HCl generated during the reaction. nih.govnih.gov The reaction mixture is then subjected to microwave heating at temperatures ranging from 120–160 °C for a brief period, typically between 15 and 60 minutes. nih.govnih.gov This rapid heating significantly reduces the reaction time compared to conventional refluxing, which can take several hours. nih.govniscpr.res.in

The efficiency of microwave-assisted synthesis lies in the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. rsc.org This often results in enhanced reaction rates and can enable reactions that are sluggish or inefficient under conventional heating. researchgate.net Upon completion, the crude product is typically purified through standard laboratory procedures such as extraction and recrystallization. nih.govniscpr.res.in

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-amino-4-chloro-pyrimidine | Substituted Amine | Triethylamine | Anhydrous Propanol | 120-140 | 15-30 | High | nih.gov |

| 4,6-dichloropyrimidine | Morpholine | K₂CO₃ | DMF | Room Temp | 240-360 | N/A | nih.gov |

| Enaminone | Guanidine | N/A | N/A | N/A | N/A | 5-57 | acs.org |

| 2-amino-pyrimidine | Substituted Aldehyde | Glacial Acetic Acid | Methanol/Ethanol | N/A | N/A | High | niscpr.res.in |

Note: The table presents a compilation of conditions for analogous pyrimidine syntheses to illustrate typical microwave-assisted protocols. N/A indicates data not specified in the source for the microwave protocol.

Characterization of Synthetic Intermediates and Final Products for Research Purity

The unambiguous identification and purity assessment of synthetic intermediates and the final product, this compound, are critical for academic research. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR are fundamental for structural elucidation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a morpholinopyrimidine structure, one would expect to see characteristic signals for the pyrimidine ring protons, the amine (-NH₂) proton, and the two distinct methylene (B1212753) (-CH₂) groups of the morpholine ring (those adjacent to oxygen and those adjacent to nitrogen). nih.gov

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Signals corresponding to the carbons of the pyrimidine ring and the morpholine ring would be expected in distinct regions of the spectrum. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized product. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands would be observed for N-H stretching of the amine group, C-H stretching of the aliphatic and aromatic groups, C=N and C=C stretching within the pyrimidine ring, and C-O-C stretching of the morpholine ether linkage. nih.gov

Melting Point (m.p.) Analysis: A sharp and defined melting point range is a good indicator of the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of the final compound, often expressed as a percentage of the main peak area relative to the total area of all peaks. nih.gov

| Analysis Technique | Observed Data for an Analogous Compound (2g) | Inferred Structural Feature |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.60 (d, 2H), 7.34 (d, 2H) | Protons on the substituted phenyl ring |

| δ 5.40 (s, 1H) | Proton on the pyrimidine ring | |

| δ 5.16 (s, 2H) | Methylene bridge protons (-CH₂-) | |

| δ 3.76 (t, 4H), 2.90 (t, 4H) | Morpholine ring protons | |

| δ 3.32 (s, 3H) | Methyl group protons on pyrimidine | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.97, 159.18, 152.72 | Pyrimidine ring carbons (C=O, C=C) |

| δ 140.79-122.57 | Aromatic carbons from the phenyl ring | |

| δ 90.48 | Pyrimidine ring carbon | |

| δ 66.07, 51.46, 47.55, 27.99 | Morpholine, methylene, and methyl carbons | |

| Melting Point | 144°C–150°C | Physical property for identification |

Data sourced from the characterization of 3-methyl-6-morpholino-1-(4-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione (Compound 2g) as a representative example of a morpholine-pyrimidine hybrid. nih.gov

Optimization of Synthetic Yield and Efficiency for Academic Research

Optimizing the synthesis of this compound is essential in an academic research setting to maximize the yield of the desired product, improve purity, reduce reaction times, and ensure reproducibility. This process involves systematically varying key reaction parameters.

Catalyst Selection and Loading: For reactions requiring a catalyst, its choice is paramount. In some microwave-assisted syntheses of pyrimidine analogs, heterogeneous catalysts like NiTiO₃ nanoparticles supported on montmorillonite (B579905) K30 have been used. rsc.org Optimization would involve screening different catalysts and adjusting the catalyst loading (e.g., weight percent) to find the amount that provides the highest yield without leading to unwanted side products. rsc.org

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Solvents with high dielectric constants are generally more efficient at absorbing microwave energy. The optimization process includes testing a range of solvents (e.g., ethanol, propanol, DMF, acetonitrile) to identify the one that best solubilizes the reactants and facilitates the desired chemical transformation under microwave conditions. rsc.orgresearchgate.net

Temperature and Microwave Power: Reaction temperature is a critical parameter. A systematic study is often conducted where the reaction is run at various temperatures to determine the optimal point that maximizes product formation while minimizing decomposition or side-product formation. rsc.org Similarly, the applied microwave power can be adjusted to control the heating rate and final temperature, impacting the reaction's efficiency. rsc.org

Reaction Time: One of the primary advantages of microwave synthesis is the reduction in reaction time. researchgate.net Optimization involves monitoring the reaction's progress over time (e.g., using Thin Layer Chromatography, TLC) to determine the minimum time required for the complete consumption of the starting material, thereby preventing potential product degradation from prolonged heating. nih.gov

Base and Stoichiometry: The choice and amount of base can be crucial, particularly in nucleophilic substitution reactions where an acid is generated. Both organic (e.g., triethylamine) and inorganic (e.g., potassium carbonate) bases are tested. The stoichiometry of the reactants, especially the amine, may be varied. Using a slight excess of the amine can sometimes drive the reaction to completion.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

| Catalyst Loading (wt%) | 15 | 20 | 25 | 25 |

| Solvent | Toluene | Acetonitrile | Ethanol | Ethanol |

| Temperature (°C) | 80 | 100 | 120 | 120 |

| Microwave Power (W) | 100 | 150 | 200 | 150 |

| Time (min) | 10 | 5 | 3 | 5 |

| Yield (%) | 75 | 88 | 95 | 95 |

This table represents a hypothetical optimization study based on trends reported in the literature for related syntheses, demonstrating how systematic variation of parameters can lead to improved yields. rsc.org

Biological Activity and Pharmacological Potential of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine

In Vitro Biological Profiling and Target Identification

The in vitro biological activity of 2-morpholin-4-yl-pyrimidin-4-ylamine and its derivatives has been investigated through a range of enzymatic and cell-based assays. These studies have revealed a diverse pharmacological profile, with activities spanning enzyme inhibition and cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies of this compound and its Analogs

Derivatives of this compound have been extensively evaluated for their inhibitory effects against a variety of enzymes, particularly protein kinases, which are crucial regulators of cellular processes.

The 2-morpholin-4-yl-pyrimidine core is a common feature in numerous kinase inhibitors, demonstrating a broad spectrum of activity against several important kinase families.

PI3K and mTOR: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in cancer, making it a key target for drug development. Several studies have highlighted the potential of 2-morpholin-4-yl-pyrimidine derivatives as potent inhibitors of this pathway. For instance, a series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were synthesized and evaluated for their inhibitory activities against PI3Kα. Many of these compounds exhibited excellent PI3Kα activity, with eight compounds showing IC50 values of less than 100 nM. The most promising compound from this series demonstrated a PI3Kα IC50 value of 0.039 μM and effectively reduced the expression of p-PI3K and downstream signaling proteins Akt and mTOR in MDA-MB-453 cells. nih.gov

Adenosine (B11128) Kinase: 4-Amino-5,7-disubstituted pyridopyrimidines, which share a structural resemblance to the core compound, are known to be potent, non-nucleoside inhibitors of adenosine kinase (AK). nih.gov A specific analog, 5-(3-Bromophenyl)-7-[6-(morpholin-4-yl)pyridin-3-yl]pyrido[2,3-d]pyrimidin-4-ylamine, was identified as a potent inhibitor of adenosine kinase. nih.gov

Src Family Kinases: The Src family of non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activation is linked to cancer. A series of 4-phenylamino-3-quinolinecarbonitriles were investigated for their Src kinase inhibitory activity. One compound containing a 3-morpholinopropoxy group at the 7-position of the quinoline (B57606) ring demonstrated potent inhibition of Src with an IC50 of 3.8 nM in an enzymatic assay. nih.gov

JAK: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways implicated in inflammatory diseases and cancers. While direct inhibitory data for this compound on JAK kinases is limited, the pyrimidine (B1678525) scaffold is a key feature of many selective JAK inhibitors. For example, a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were identified as selective JAK2 inhibitors, with one compound showing an IC50 value of 3 nM for JAK2 kinase. nih.gov This suggests the potential for developing this compound analogs as JAK inhibitors.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer. The 2-aminopyrimidine (B69317) scaffold is a known core for CDK inhibitors. While direct data on this compound is scarce, related structures have shown potent activity. For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6, with some morpholine-containing compounds showing excellent selectivity over CDK2. acs.org

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their inhibitors are being investigated as anticancer agents. A lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, was identified as a potent inhibitor of both Aurora A and Aurora B kinases with Ki values of 8.0 nM and 9.2 nM, respectively. researchgate.net

Beyond kinases, analogs of this compound have demonstrated inhibitory activity against other enzymes involved in inflammatory processes. A study on morpholinopyrimidine derivatives revealed that certain compounds could dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells, suggesting an anti-inflammatory potential.

Receptor Binding and Functional Assays

While extensive data on the direct binding of this compound to a wide range of receptors is not available in the public domain, the pyrimidine scaffold is a common feature in ligands for various receptors. For instance, a series of 2-aminopyrimidines were synthesized and identified as ligands for the histamine (B1213489) H4 receptor. Further research is required to systematically profile this compound and its analogs across a panel of receptors to fully elucidate their receptor binding profiles and functional activities.

Cell-Based Assays for Phenotypic Screening

Phenotypic screening of this compound analogs has primarily focused on their effects on cancer cell proliferation and survival.

Numerous studies have documented the antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These studies consistently demonstrate that modifications to the core structure can significantly impact potency and selectivity.

One study reported the synthesis of novel pyrimidine-morpholine hybrids and their evaluation against MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cell lines. The compounds exhibited a wide range of cytotoxic potential, with IC50 values ranging from 5.12 to 117.04 μM. frontiersin.org A particularly potent analog, compound 2g, displayed an IC50 of 5.10 ± 2.12 μM against SW480 cells and 19.60 ± 1.13 μM against MCF-7 cells. frontiersin.org

Another series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives also showed significant antiproliferative activity against various cancer cell lines. The most promising compound from this series, 17f, exhibited IC50 values of 3.48 μM (PC-3), 1.06 μM (22RV1), 2.21 μM (MDA-MB-231), and 0.93 μM (MDA-MB-453). nih.gov

Furthermore, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic activities against five cancer cell lines. One derivative showed strong cytotoxic activities against H460, HT-29, and MDA-MB-231 cell lines, with activities 1.7- to 66.5-folds more potent than a reference compound. researchgate.net

The table below summarizes the antiproliferative activities of various analogs containing the 2-morpholin-4-yl-pyrimidine scaffold.

| Compound/Analog | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 2g (pyrimidine-morpholine hybrid) | SW480 | Colorectal Carcinoma | 5.10 ± 2.12 | frontiersin.org |

| Compound 2g (pyrimidine-morpholine hybrid) | MCF-7 | Breast Carcinoma | 19.60 ± 1.13 | frontiersin.org |

| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | PC-3 | Prostate Cancer | 3.48 | nih.gov |

| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | 22RV1 | Prostate Cancer | 1.06 | nih.gov |

| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | MDA-MB-231 | Breast Cancer | 2.21 | nih.gov |

| Compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) | MDA-MB-453 | Breast Cancer | 0.93 | nih.gov |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | H460 | Lung Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | HT-29 | Colorectal Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |

| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative | MDA-MB-231 | Breast Cancer | Potent (1.7-66.5x more than reference) | researchgate.net |

| Compound 8h (pyrimidin-2-amine derivative) | MCF-7 | Breast Cancer | Comparable to centrinone | nih.gov |

| Compound 8h (pyrimidin-2-amine derivative) | MDA-MB-231 | Breast Cancer | Comparable to centrinone | nih.gov |

Antiviral Activity Evaluation

While direct antiviral studies on this compound are not extensively documented in publicly available research, the broader class of pyrimidine derivatives has been a significant area of investigation for antiviral drug discovery. researchgate.net Research into pyrimidine analogues has revealed their potential to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). researchgate.net

The antiviral mechanism of pyrimidine derivatives often involves the inhibition of key viral enzymes, such as reverse transcriptase in retroviruses. frontiersin.org For instance, modifications to the pyrimidine core and its substituents can lead to compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.org The introduction of a morpholine (B109124) group, in some cases, has been shown to improve the solubility and potential for new interactions within the enzyme's binding pocket. frontiersin.org

Studies on related 2-aminopyrimidine derivatives have shown that substitutions on the pyrimidine ring can significantly influence antiviral potency. For example, certain derivatives have demonstrated activity against influenza A and B viruses. nih.gov The antiviral efficacy is often dependent on the nature and position of substituents on the pyrimidine ring. nih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Virus | Observed Effect | Reference |

|---|---|---|---|

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B viruses | Inhibition of plaque formation | nih.gov |

| N-[2-(phosphonomethoxy)ethyl] nucleotide analogues of pyrimidine | Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV) | Varying levels of antiviral activity depending on substitution | nih.gov |

| Catechol diether and DATA compounds with morpholine additions | Human Immunodeficiency Virus 1 (HIV-1) | Inhibition of reverse transcriptase | frontiersin.org |

Anti-inflammatory Response Profiling

The anti-inflammatory potential of pyrimidine derivatives is well-established, with several compounds having been developed as clinical anti-inflammatory drugs. nih.gov These compounds often exert their effects by modulating key inflammatory pathways. The anti-inflammatory actions of pyrimidines are frequently linked to their ability to inhibit inflammatory mediators like prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins. nih.gov

Specifically, derivatives of morpholinopyrimidine have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Certain compounds in this class have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells without causing cytotoxicity. nih.gov The mechanism of action for these derivatives often involves the downregulation of iNOS and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov Molecular docking studies have suggested that these molecules can bind to the active sites of iNOS and COX-2, forming hydrophobic interactions. nih.gov

The general mechanism of pyrimidine-based anti-inflammatory agents is often associated with the inhibition of COX enzymes, which are responsible for the production of prostaglandins. nih.gov

Table 2: Anti-inflammatory Activity of Selected Morpholinopyrimidine Derivatives

| Compound Derivative | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production; decreased expression of iNOS, IL-1β, and COX-2. | nih.gov |

| General Pyrimidine Derivatives | Various inflammatory models | Inhibition of PGE2, NO, NF-κB, chemokines, and cytokines. | nih.gov |

Neuroprotective Potential Investigations

The investigation of this compound for neuroprotective effects is an emerging area of interest, largely based on the known activities of related heterocyclic compounds. While direct evidence for this specific molecule is limited, the structural components suggest potential avenues for neuroprotection.

Pyrimidine derivatives have been explored for their neuroprotective properties. For instance, novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have demonstrated neuroprotective effects against hydrogen peroxide-induced oxidative stress in neuronal cell lines. mdpi.com These compounds also exhibited antioxidant properties and the ability to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Furthermore, the 4-aminopyridine (B3432731) moiety, which is structurally related to the aminopyrimidine core of the title compound, is known to have neurological effects. 4-aminopyridine is a potassium channel blocker that can enhance neural conduction and has shown some neuroprotective effects in preclinical models. nih.govnih.gov For example, in a rat model of Alzheimer's disease, 4-aminopyridine was found to suppress microglial activation and provide neuroprotection. nih.gov It has also been shown to protect neuronal cultures from excitotoxicity and oxygen-glucose deprivation. nih.gov

These findings suggest that this compound, by combining a pyrimidine scaffold with an amino group at a key position, could potentially exhibit neuroprotective activities through mechanisms such as antioxidant effects, modulation of neuroinflammation, or interaction with ion channels. However, dedicated studies are required to confirm these hypotheses.

In Vivo Pharmacological Efficacy and Proof-of-Concept Studies

Murine and Other Animal Models for Disease Interrogation

Preclinical in vivo studies are crucial for validating the therapeutic potential of new chemical entities. For compounds like this compound and its derivatives, a variety of animal models would be relevant to investigate their pharmacological effects across different therapeutic areas.

For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard method to evaluate acute inflammation. mdpi.com For more chronic inflammatory conditions, models such as adjuvant-induced arthritis in rats can be employed.

In the context of antiviral research, murine models of viral infection are commonly used. For example, to test efficacy against influenza, mice are infected with a specific strain of the virus, and the therapeutic effect of the compound on survival rates, viral titers in the lungs, and reduction of inflammatory markers is assessed.

For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of human pathology, such as those for Alzheimer's or Parkinson's disease, are invaluable. nih.gov For instance, to evaluate neuroprotective effects in an Alzheimer's model, cognitive function can be assessed using behavioral tests like the Morris water maze, and brain tissue can be analyzed for pathological markers like amyloid plaques and neurofibrillary tangles. nih.gov

Efficacy Studies in Relevant Preclinical Disease Models

In the realm of oncology, a derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, demonstrated significant in vivo antitumor efficacy in murine models of Ehrlich ascites carcinoma and Sarcoma-180. nih.gov The compound was found to substantially inhibit tumor development at a dose of 30 mg/kg. nih.gov Another study on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative showed marked inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia. acs.org

In the field of infectious diseases, a pleuromutilin (B8085454) derivative containing a 4,6-diamino-pyrimidine moiety was effective in a murine skin wound model of MRSA infection. mdpi.com The compound promoted wound healing, reduced the bacterial burden, and decreased the levels of pro-inflammatory cytokines. mdpi.com

These examples highlight the in vivo potential of the broader pyrimidine class and suggest that this compound may also exhibit efficacy in relevant disease models, warranting further investigation.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of pyrimidine derivatives is a rich area of study, providing insights into how structural modifications influence biological activity. For this compound, the pyrimidine core serves as a scaffold, and the substituents at the 2 and 4 positions are critical determinants of its pharmacological profile.

The morpholine ring at the 2-position is a common feature in many bioactive molecules. Its inclusion can enhance aqueous solubility and provide a hydrogen bond acceptor, which can be crucial for interaction with biological targets. e3s-conferences.org Modifications to the morpholine ring itself, or its replacement with other heterocyclic systems, can significantly impact potency and selectivity.

The amine group at the 4-position is another key feature. This group can act as a hydrogen bond donor and is often essential for the biological activity of aminopyrimidines. The nature of the substituent on this amino group can drastically alter the compound's properties.

SAR studies on various classes of pyrimidine derivatives have revealed important trends:

Anti-inflammatory Activity: For morpholinopyrimidine derivatives, the nature of the substituent attached to the piperazine (B1678402) ring, which is in turn connected to the pyrimidine core, was found to be important for anti-inflammatory activity. nih.govresearchgate.net Electron-withdrawing groups on a phenyl ring in the side chain were shown to enhance the inhibitory effect on NO production in some cases. nih.govresearchgate.net

Anticancer Activity: In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the presence of electron-withdrawing groups on a benzene (B151609) ring attached to a pyrazoline moiety led to better antitumor activity. mdpi.com

Systematic Modification of the Pyrimidine Core

The pyrimidine core is a crucial component of this compound, and its substitution pattern significantly influences the compound's biological activity. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, playing a vital role in the interaction with target proteins. nih.gov Modifications at various positions of the pyrimidine ring have been explored to optimize potency and selectivity.

Research into pyrimidine derivatives has shown that the substituents on the ring greatly influence their biological activities. nih.gov For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, variations in the aromatic ring and the terminal aniline (B41778) on the pyrimidine core were studied to understand their impact on antitumor activities. rsc.org The aminopyrimidine structure is a common feature in several small molecule kinase inhibitors that have entered clinical trials, highlighting the importance of this core in drug design. nih.gov

Systematic modifications often involve the introduction of different substituents at the C4 and C5 positions of the pyrimidine ring. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, the aminopyrimidine core was identified as a key interaction element with the hinge region of the kinase. nih.gov The exploration of various substituents on the pyrimidine scaffold has led to the discovery of potent inhibitors.

The following table summarizes the effects of systematic modifications of the pyrimidine core on the biological activity of representative compounds.

| Compound ID | Pyrimidine Core Modification | Target | Activity (IC50) |

| 3b | Unspecified aminopyrimidine core | PLK4 | 0.0312 µM |

| 8h | Modified aminopyrimidine core | PLK4 | 0.0067 µM |

| 9k | 2,4-diaminopyrimidine derivative | A549 cell line | 2.14 µM |

| 13f | 2,4-diaminopyrimidine derivative | HCT-116 cell line | 2.78 µM |

Exploration of Morpholine Moiety Substitutions

The morpholine moiety in this compound is another key structural feature that has been extensively studied. The morpholine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also be involved in crucial interactions with the target protein.

In the context of PLK4 inhibitors, the morpholine ring was observed to extend towards the solvent region in the binding pocket. nih.gov This observation prompted the exploration of different hydrophilic heterocycles to replace or modify the morpholine group to enhance activity and drug-like properties. It was found that compounds with a morpholine ring substitution generally exhibited better activity compared to other hydrophilic groups. nih.gov

Furthermore, the introduction of a morpholine unit into fused heterocyclic molecules has been a strategy to confer desirable drug-like properties in the search for new biologically active candidates. researchgate.net The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule. researchgate.net

The table below illustrates the impact of substitutions on the morpholine moiety on the biological activity of selected derivatives.

| Compound ID | Morpholine Moiety Modification | Target | Activity |

| GDC-0941 | Thieno[3,2-d]pyrimidine with morpholine | PI3Kα | Potent Inhibitor |

| Compound 9 | Morpholine-containing derivative | H460, HT-29, MDA-MB-231 cell lines | IC50: 0.003 µM, 0.42 µM, 0.74 µM |

| V4 | Morpholinopyrimidine derivative | iNOS and COX-2 | Inhibition of NO production |

| V8 | Morpholinopyrimidine derivative | iNOS and COX-2 | Inhibition of NO production |

Elucidation of Critical Structural Features for Activity

Molecular docking studies have shown that the aminopyrimidine core anchors the molecule in the active site, while the substituents at other positions determine the potency and selectivity. nih.gov For instance, in the case of PLK4 inhibitors, a hydrophilic group extending into the solvent region was found to be important for activity. nih.gov

Structure-activity relationship (SAR) studies on various series of pyrimidine derivatives have consistently highlighted the importance of the substitution pattern on the pyrimidine ring. nih.gov For example, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, modifications at the C2 and C4 positions of the thiazole (B1198619) ring, which is attached to the pyrimidine, significantly impacted the inhibitory potency against cyclin-dependent kinases (CDKs). acs.org

The key structural features essential for the activity of this compound and its analogs can be summarized as:

An aminopyrimidine core: Acts as a scaffold and provides key hydrogen bonding interactions. nih.gov

A substituent at the 2-position (morpholine): Influences solubility, metabolic stability, and can interact with the solvent-exposed region of the target. nih.gov

An amino group at the 4-position: Often crucial for hydrogen bonding with the target. nih.gov

Appropriate substitution on the pyrimidine ring: Modulates potency and selectivity. nih.gov

Despite a comprehensive search for scientific literature, there is a notable lack of specific data on the mechanisms of action and molecular interactions of the chemical compound This compound . This compound is referenced in chemical literature primarily as a synthetic intermediate, a building block used in the creation of more complex molecules. google.com

The available information does not detail direct biological studies on this compound itself. Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline on its specific molecular targets, binding mechanisms, or its effects on cellular pathways.

A patent for cytokine inhibitors mentions the use of this compound as a reactant in the synthesis of larger compounds. google.com The patent broadly discusses that the resulting complex molecules are designed to inhibit cytokines and that moieties such as the morpholinyl and pyrimidinyl groups can be involved in binding to the ATP-binding pocket of target proteins. google.com However, this document does not provide any experimental data or specific findings related to the direct biological activity of this compound.

Without dedicated research on this specific compound, any discussion of its mechanism of action, enzyme inhibition, receptor interaction, or effects on cellular processes such as apoptosis and the cell cycle would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated based on the currently available public information.

Mechanisms of Action and Molecular Interactions of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine

Structural Biology of Ligand-Target Interactions of 2-Morpholin-4-YL-pyrimidin-4-ylamine

The precise elucidation of the three-dimensional interactions between a ligand and its biological target is paramount for understanding its mechanism of action and for facilitating structure-based drug design. For this compound, while direct co-crystallography, cryo-electron microscopy (Cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies with its putative targets may not be extensively published, a wealth of information can be inferred from studies on structurally analogous compounds targeting kinases such as phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR). The morpholino-pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.

Co-crystallography and Cryo-EM Studies

Co-crystallography and Cryo-EM are powerful techniques that provide high-resolution three-dimensional structures of protein-ligand complexes, offering a static yet detailed view of the binding mode and key molecular interactions.

While a specific co-crystal or cryo-EM structure of this compound bound to a target protein is not publicly available, docking studies and crystal structures of highly similar molecules, such as 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives with PI3Kα (PDB: 3ZIM), provide significant insights. These studies consistently highlight the critical role of the morpholine (B109124) group at the C2 position of the pyrimidine (B1678525) ring. This moiety is often observed to form a crucial hydrogen bond with the backbone amide of Valine 851 (in PI3Kα) within the ATP-binding pocket. This interaction serves as a key anchor point for this class of inhibitors. The pyrimidine core itself typically engages in hydrophobic interactions within the binding cleft.

Cryo-EM has emerged as a revolutionary technique for determining the structures of large and flexible macromolecular complexes. Recent cryo-EM studies have successfully elucidated the architecture of PI3Kα, both in its unbound state and in complex with inhibitors. nih.govnih.govresearchgate.net These studies have revealed significant conformational changes that occur upon inhibitor binding, providing a more dynamic picture of the inhibition mechanism. nih.govnih.govresearchgate.net Although a structure with this compound has not been reported, these findings underscore the conformational plasticity of the kinase and provide a structural framework for understanding how ligands can modulate its activity.

Table 1: Inferred Key Interactions of this compound Based on Analogous Structures

| Interaction Type | Ligand Moiety | Target Residue (PI3Kα) | Reference Analogues |

| Hydrogen Bond | Morpholine (at C2) | Val851 (backbone NH) | 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives |

| Hydrophobic Interactions | Pyrimidine Ring | Various residues in the ATP binding pocket | General morpholino-pyrimidine kinase inhibitors |

| Potential Hydrogen Bond | 4-ylamine | Hinge region residues (e.g., Asp933) | Inferred from other pyrimidine-based inhibitors |

Ligand-Detected and Protein-Detected NMR Spectroscopy

NMR spectroscopy is a versatile tool for studying ligand-target interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. Both ligand-detected and protein-detected NMR experiments can be employed.

For compounds like this compound, ligand-detected NMR techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY could be utilized to confirm binding to a target kinase. These methods are particularly useful when structural information on the target is limited or when working with large proteins.

Protein-detected NMR, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, performed on an isotope-labeled protein in the presence and absence of the ligand, can map the binding site by identifying chemical shift perturbations of specific amino acid residues upon ligand binding. While specific NMR studies on the interaction of this compound with a protein target are not reported, the synthesis and structural confirmation of numerous morpholino-pyrimidine derivatives have been extensively characterized by ¹H-NMR and ¹³C-NMR. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein dynamics and conformational changes upon ligand binding. By measuring the rate of deuterium (B1214612) exchange of backbone amide hydrogens, regions of the protein that become more or less solvent-exposed upon ligand binding can be identified.

Studies on kinase inhibitors, including those targeting PI3K, have successfully employed HDX-MS to map inhibitor binding sites and allosteric effects. nih.gov For instance, HDX-MS analysis of PI3Kα in complex with various inhibitors revealed a conserved mechanism of action, with significant reductions in deuterium exchange observed in the ATP-binding cleft. nih.gov Notably, the region around Val851 consistently showed protection upon inhibitor binding, corroborating the crucial role of this residue in interacting with the morpholine moiety of the inhibitors. nih.gov

This technique could be applied to this compound to confirm its binding to a target kinase and to understand how its binding influences the conformational dynamics of the protein. Such an analysis would provide valuable insights into its mechanism of action beyond a static binding pose.

Table 2: Application of Structural Biology Techniques to Analogous Morpholino-Pyrimidine Kinase Inhibitors

| Technique | Information Gained | Relevance to this compound |

| Co-crystallography | High-resolution 3D structure of ligand-protein complex, precise interaction details. | Provides a strong predictive model for the binding mode, highlighting the key hydrogen bond with Val851. |

| Cryo-EM | Structure of large and flexible protein complexes, conformational changes upon binding. | Offers a structural context for the target kinase and how inhibitors can modulate its conformation. |

| NMR Spectroscopy | Confirmation of binding, determination of binding affinity and kinetics, mapping of the binding site. | Could be used to validate target engagement and identify the specific residues involved in the interaction. |

| HDX-MS | Identification of binding site, analysis of conformational dynamics upon ligand binding. | Can confirm the interaction with the ATP-binding cleft and reveal allosteric effects of ligand binding. |

Computational Chemistry and Theoretical Investigations of 2 Morpholin 4 Yl Pyrimidin 4 Ylamine

In Silico Approaches for Ligand-Target Interaction Prediction

In silico methods are fundamental in modern drug discovery for predicting how a small molecule (a ligand) might bind to a biological target, typically a protein. These predictions can guide the synthesis and experimental testing of new drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction for each conformation.

A typical output of such a study would include the binding energy, which is a numerical score representing the predicted affinity. Lower (more negative) binding energies generally indicate a more favorable interaction.

Table 1: Illustrative Molecular Docking Data for a Pyrimidine-Morpholine Hybrid Compound (Compound 2g from a study by Ataollahi et al.) nih.gov

| Parameter | Value |

| Target Protein | Thymidylate Synthase |

| Binding Energy (kcal/mol) | -8.6 |

| Key Interacting Residues | His 196, Asn 226 |

| Type of Interactions | Hydrogen Bonding, π-interactions |

This data is for a related compound and not for 2-Morpholin-4-YL-pyrimidin-4-ylamine.

While molecular docking provides a rapid assessment of binding, more rigorous methods like binding free energy calculations can offer a more accurate estimation of ligand affinity. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. These calculations are typically performed on snapshots from molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event.

For morpholine-substituted compounds, MD simulations have been used to assess the stability of the predicted docking pose and to understand the dynamic behavior of the complex. mdpi.com The stability of the protein-ligand interactions over the simulation time, often analyzed through root-mean-square deviation (RMSD) plots, can provide confidence in the predicted binding mode. nih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule in detail. These properties can provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For some pyrimidine-morpholine derivatives, DFT calculations have been performed to determine these FMO properties. nih.gov The distribution of the HOMO and LUMO across the molecule can indicate which parts of the molecule are most likely to be involved in chemical reactions or interactions. For instance, in one study, the HOMO of a related compound was distributed over the morpholine (B109124) and pyrimidine (B1678525) rings, while the LUMO was located on another part of the molecule. nih.gov

Table 2: Example FMO Data for a Pyrimidine-Morpholine Hybrid Compound (Compound 2g from a study by Ataollahi et al.) nih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -6.658 |

| LUMO Energy | -1.437 |

| HOMO-LUMO Gap | 5.221 |

This data is for a related compound and not for this compound.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This map is valuable for understanding and predicting how a molecule will interact with other molecules. Red regions on an EPS map indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons and are attractive to electrophiles. Blue regions indicate positive electrostatic potential, which are attractive to nucleophiles.

For a molecule like this compound, an EPS map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, as these are regions with high electron density. These areas would be potential sites for hydrogen bonding.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. One of the key applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

To build a QSAR model, a set of molecules with known activities is used. For each molecule, a series of numerical descriptors representing its physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties) are calculated. Statistical methods are then used to find a correlation between these descriptors and the biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

For classes of compounds like pyrimidine derivatives, QSAR studies can help identify the key structural features that are important for their biological activity. mdpi.com This information is invaluable for designing new compounds with improved potency and selectivity.

Development of 2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the physicochemical properties of compounds with their biological activities, serving as a cornerstone in modern drug design for predicting the efficacy of novel molecules prior to synthesis. mdpi.com

2D QSAR: These models utilize descriptors derived from the two-dimensional structure of a molecule, such as topological indices and physicochemical properties. nih.gov For instance, in a study of various pyrimidine derivatives, a 2D QSAR model was successfully developed using multiple linear regression (MLR) to correlate structural features with antileishmanial activity. researchgate.net Such a model demonstrated a statistically significant relationship between the chosen descriptors and the compound's biological function. researchgate.net A similar methodology could be applied to a series of this compound analogs to elucidate key structural determinants of their activity.

3D QSAR: Offering a more detailed perspective, 3D QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the three-dimensional arrangement of molecular fields. rsc.orgfrontiersin.org A study on pyrimidine-based derivatives as Focal Adhesion Kinase (FAK) inhibitors employed a CoMSIA model which revealed that hydrophobic and hydrogen bond donor fields were critical for inhibitory activity. rsc.org The contour maps generated from such analyses can guide the strategic modification of a lead compound. For example, if a model suggests that a bulky, electropositive group at a specific position enhances activity, modifications to the pyrimidine or morpholine rings of this compound could be explored to improve its therapeutic potential. researchgate.net

Below is a table representing typical statistical validation parameters for a 3D-QSAR model, based on studies of related pyrimidine derivatives.

| Parameter | Value | Description |

| q² | 0.699 | Cross-validated correlation coefficient, indicating predictive ability. |

| R² | 0.931 | Non-cross-validated correlation coefficient, indicating model fit. |

| R²_test | 0.815 | Correlation coefficient for an external test set, indicating external predictive ability. |

| Data is illustrative and based on typical values from studies on related pyrimidine derivatives. rsc.org |

Pharmacophore Model Generation and Validation

A pharmacophore model outlines the essential three-dimensional arrangement of steric and electronic features required for a molecule to interact with a specific biological target. These models are instrumental in virtual screening and the design of new therapeutic agents. nih.gov

For kinase inhibitors featuring a pyrimidine scaffold, pharmacophore models frequently include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net A notable study on phenylaminopyrimidine-based BCR-ABL tyrosine kinase inhibitors resulted in a seven-point pharmacophore model with high predictive accuracy. nih.gov

A hypothetical pharmacophore model for this compound, considering its potential as a kinase inhibitor, might consist of:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donor: The amino group at the 4-position of the pyrimidine ring.

Hydrophobic/Steric Feature: The morpholine ring.

Validation of such a model would involve assessing its capacity to differentiate between active and inactive compounds within a database, using statistical metrics like the Güner-Henry (GH) score and enrichment factor (EF).

The following table details the features of a hypothetical pharmacophore model for a kinase inhibitor.

| Feature Type | Number of Features | Potential Corresponding Group in this compound |

| Hydrogen Bond Acceptor (HBA) | 2-3 | Pyrimidine ring nitrogens |

| Hydrogen Bond Donor (HBD) | 1-2 | Amino group |

| Hydrophobic (HY) | 1 | Morpholine ring |

| Aromatic Ring (AR) | 1 | Pyrimidine ring |

| This is a hypothetical model based on known kinase inhibitor pharmacophores. nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the physical movements of atoms and molecules, offering detailed insights into the behavior of a ligand-target complex that static models cannot capture. mdpi.com

Ligand-Target Complex Stability and Dynamics

MD simulations are extensively used to evaluate the stability of a ligand within a protein's binding pocket. rjeid.com In a study on pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), MD simulations were conducted to analyze complex stability. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored; a stable ligand RMSD suggests it remains in its binding pose. mdpi.com For this compound, an MD simulation with a potential kinase target would help in assessing the stability of crucial interactions, like hydrogen bonds between the amino-pyrimidine moiety and the kinase hinge region—a common binding motif for this class of inhibitors. researchgate.net

The table below summarizes typical data derived from an MD simulation analysis.

| Analysis Metric | Typical Value/Observation | Interpretation |

| Protein RMSD | Fluctuations < 0.2 nm after equilibration | The overall protein structure is stable. |

| Ligand RMSD | Stable trajectory after initial adjustment | The ligand maintains a consistent binding mode. |

| RMSF | Low fluctuations in binding site residues | The binding pocket residues are stable and engaged with the ligand. |

| Hydrogen Bond Occupancy | > 50% for key interactions | Indicates stable and persistent hydrogen bonds. |

| Data is illustrative and based on findings from studies on related pyrimidine derivatives. mdpi.comrjeid.com |

Conformational Changes and Induced Fit Mechanisms

MD simulations can also capture the conformational changes in both the ligand and the protein upon binding, providing insights into induced-fit mechanisms. rsc.org The binding of a ligand can trigger structural adjustments in the protein to achieve an optimal interaction. rsc.org For kinase inhibitors, the flexibility of regions like the activation loop is of particular interest. An MD simulation of this compound could reveal how the morpholine group orients itself and whether this induces conformational changes in the surrounding amino acid residues, which is crucial for binding affinity and selectivity. rsc.org

Predictive ADME Profiling and Computational Toxicology

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling are crucial in early drug discovery for identifying compounds with potential liabilities. nih.govnih.gov

In Silico Models for Absorption and Distribution Prediction

Computational models are employed to predict the ADME properties of small molecules. nih.gov The morpholine group is often incorporated into molecules to improve their physicochemical properties, making in silico ADME predictions for such compounds particularly relevant. dmed.org.ua For this compound, various computational tools can predict key ADME parameters, including:

Human Intestinal Absorption (HIA): Predicted to be high due to its small size and moderate polarity.

Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

P-glycoprotein (P-gp) substrate/inhibitor: Affects drug absorption and distribution.

Cytochrome P450 (CYP) inhibition: Crucial for assessing potential drug-drug interactions.

A hypothetical in silico ADME profile for this compound is presented below.

| ADME Property | Predicted Value/Classification | Implication |

| Molecular Weight | 180.21 g/mol | Compliant with Lipinski's Rule of Five |

| logP (Lipophilicity) | 0.5 - 1.5 | Good balance for solubility and permeability |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| BBB Permeation | Low to Moderate | May have limited CNS effects |

| P-gp Substrate | No | Not likely to be subject to efflux by P-gp |

| CYP2D6 Inhibition | Varies | Potential for drug-drug interactions, requires specific prediction |

| These values are illustrative and require confirmation through specific in silico tools or experimental validation. |

Metabolic Fate Prediction and Cytochrome P450 Interaction

The metabolic fate of a xenobiotic is largely determined by its interactions with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. acs.org Computational models are instrumental in predicting which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism on the molecule.

For this compound, several sites are susceptible to metabolic transformation. The morpholine ring, the pyrimidine core, and the amino group all present opportunities for enzymatic modification. Quantum chemical studies on morpholine itself have shown that its oxidation by cytochrome P450 likely proceeds via a hydrogen atom abstraction and rebound mechanism, leading to hydroxylation. nih.gov The presence of the nitrogen atom in the morpholine ring is thought to facilitate this hydrogen abstraction. nih.gov Subsequent intramolecular hydrogen transfer and C-N bond cleavage can lead to the formation of reactive intermediates such as 2-(2-aminoethoxy) acetaldehyde. nih.gov

In the context of this compound, the positions on the morpholine ring adjacent to the nitrogen and oxygen atoms are potential sites for hydroxylation. The pyrimidine ring can also undergo oxidation. The amino group could be subject to N-dealkylation or oxidation.

Various in silico tools and models, such as rule-based systems, machine learning algorithms, and docking simulations, are employed to predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. nih.gov The interaction of this compound with different CYP isoforms can be predicted based on its structural features. For instance, the planarity of the pyrimidine ring and the presence of heteroatoms are features often recognized by the active sites of CYP enzymes.

A summary of predicted metabolic characteristics for structurally related morpholinyl pyrimidine compounds is presented in Table 1. These predictions are based on computational models that analyze features such as lipophilicity, electronic properties, and steric factors.

| Metabolic Parameter | Predicted Outcome for Morpholinyl Pyrimidine Analogs | Computational Method |

|---|---|---|

| Primary Metabolizing CYP Isoforms | CYP3A4, CYP2D6, CYP2C9 | Substrate Prediction Models, Docking Simulations |

| Major Sites of Metabolism | Morpholine ring (hydroxylation, ring opening), Pyrimidine ring (oxidation), Amino group (N-dealkylation) | Site of Metabolism (SOM) Prediction Models, Quantum Mechanics (QM) |

| Potential for CYP Inhibition | Moderate inhibitor of CYP2D6 | Pharmacophore Modeling, QSAR |

| Metabolic Stability | Moderate to high clearance predicted | In Silico Half-life Prediction |

Computational Approaches to Identify Potential Toxicophores

Toxicophores are chemical structures or moieties that are known to be associated with toxicity. Computational methods play a vital role in identifying these structural alerts within a molecule, thereby predicting potential toxicological risks. nih.gov These approaches can range from simple rule-based searches of toxicophore databases to more complex quantum mechanical calculations that assess the reactivity of a molecule or its metabolites. nih.gov

For this compound, several structural features warrant toxicological assessment. The aminopyrimidine core is a common scaffold in medicinal chemistry and, while generally considered safe, can sometimes be associated with adverse effects depending on its substitution pattern. nih.gov

The metabolic activation of the morpholine ring is a key area of concern. As suggested by quantum chemical studies, the oxidation of morpholine can lead to the formation of reactive aldehydes. nih.gov Such reactive metabolites can potentially form covalent bonds with biological macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.

Computational toxicology employs a variety of methods to flag potential liabilities:

Structural Alerts Analysis: This involves screening the chemical structure against databases of known toxicophores. For this compound, alerts might be triggered for the aromatic amine and the potential for the formation of reactive metabolites from the morpholine ring.

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features with toxicological endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. By inputting the structure of this compound into these models, a prediction of its potential toxicity can be obtained.

Metabolite-Induced Toxicity Prediction: This approach combines metabolism prediction with toxicity assessment. The predicted metabolites of this compound are generated in silico, and each metabolite is then assessed for its own potential toxicity.

Table 2 provides a summary of potential toxicophores and the computational methods used for their identification in compounds containing aminopyrimidine and morpholine moieties.

| Potential Toxicophore | Associated Toxicity | Computational Identification Method |

|---|---|---|

| Aromatic Amine | Potential for mutagenicity and carcinogenicity after metabolic activation | Structural Alert Databases (e.g., DEREK Nexus), QSAR Models |

| Metabolites of Morpholine Ring | Formation of reactive aldehydes leading to cellular damage | Metabolism Prediction followed by Reactivity Assessment (QM calculations) |

| Pyrimidine Ring Metabolites | Potential for formation of reactive epoxides | Metabolism Prediction, Structural Analogy |

It is important to emphasize that in silico predictions of metabolic fate and toxicity are probabilistic and serve as a guide for experimental investigation. The actual biological activity of this compound would need to be confirmed through in vitro and in vivo studies.

Drug Discovery and Lead Optimization Strategies for 2 Morpholin 4 Yl Pyrimidin 4 Ylamine

Strategic Lead Identification Methodologies

The initial identification of a lead compound like 2-Morpholin-4-YL-pyrimidin-4-ylamine can be achieved through several complementary strategies, each with its own advantages in exploring chemical space and identifying novel molecular starting points.

High-Throughput Screening of Diversified Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for activity against a specific biological target. In the context of discovering kinase inhibitors with a pyrimidine (B1678525) core, an HTS campaign would involve screening hundreds of thousands of compounds in a biochemical or cell-based assay. nih.gov For instance, a campaign to identify inhibitors of a particular kinase, such as PI3Kα, might utilize a time-resolved fluorescence assay to measure the enzyme's activity in the presence of each library compound. nih.gov

A hypothetical HTS workflow leading to the identification of a this compound scaffold could be as follows:

Primary Screen: A large, diversified library of compounds is screened at a single concentration (e.g., 10 µM) against the target kinase.

Hit Confirmation: Compounds showing significant inhibition are re-tested to confirm their activity and eliminate false positives.

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, typically expressed as an IC50 value.

Scaffold Clustering: Active compounds are grouped based on their chemical structures to identify promising scaffolds like the 2,4-disubstituted pyrimidine.

Through such a campaign, the this compound core could emerge as a recurring motif among the active compounds, flagging it for further investigation.

Fragment-Based Drug Discovery with this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) offers an alternative and increasingly popular approach to lead identification. nih.govnih.gov This method involves screening libraries of low molecular weight compounds (fragments) to identify those that bind weakly but efficiently to the target protein. nih.gov These fragment hits can then be optimized and grown into more potent lead compounds. The 2-morpholin-4-yl-pyrimidine core itself can be considered a key fragment that interacts with the hinge region of many kinases, a common feature in kinase inhibitor design. rsc.org

An FBDD approach might involve:

Fragment Screening: A library of fragments is screened using biophysical techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography to detect binding to the target kinase.

Hit Validation: The binding of fragment hits is confirmed and characterized.

Structure-Guided Growth: X-ray crystallography is often used to visualize how the fragment binds to the target. This structural information then guides the synthetic elaboration of the fragment to improve its affinity and selectivity. For example, observing the morpholine (B109124) group of a pyrimidine fragment forming a key hydrogen bond with the kinase hinge region would direct chemists to maintain this interaction while modifying other parts of the molecule to engage with nearby pockets. researchgate.netfrontiersin.org

Virtual Screening and Computational Lead Generation

Computational methods, including virtual screening, play a crucial role in modern drug discovery by enabling the in-silico evaluation of large compound libraries to prioritize molecules for experimental testing. nih.govmdpi.com For a target where the three-dimensional structure is known, structure-based virtual screening (SBVS) can be employed. This involves docking candidate molecules into the active site of the target protein and scoring their predicted binding affinity. nih.gov

In the case of identifying a lead like this compound, the process could involve:

Library Preparation: A virtual library of commercially available or synthetically accessible compounds is compiled.

Docking and Scoring: The library is docked into the ATP-binding site of the target kinase. Algorithms are used to predict the binding pose and estimate the binding energy for each compound.

Filtering and Selection: Compounds are ranked based on their docking scores and other criteria, such as drug-likeness. The top-ranking compounds are then selected for experimental validation.

This approach can be particularly effective for identifying compounds with a desired binding mode, such as those that mimic the interaction of ATP with the kinase hinge region. mdpi.com

Iterative Lead Optimization for Enhanced Pharmacological Profiles

Once a lead compound like this compound is identified, it typically undergoes a rigorous process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is guided by various strategic approaches.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, usually obtained through X-ray crystallography, to guide the design of more potent and selective inhibitors. nih.gov For kinase targets, SBDD is a powerful tool for understanding how inhibitors bind and for identifying opportunities to improve those interactions. For instance, the crystal structure of a kinase in complex with a this compound analog would reveal key hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. researchgate.net This information allows medicinal chemists to make rational modifications to the lead compound to enhance these interactions.

In the absence of a target structure, Ligand-Based Drug Design (LBDD) methods can be employed. These strategies are based on the knowledge of other molecules that bind to the target of interest. By analyzing the structure-activity relationships (SAR) of a series of known inhibitors, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to design new molecules with improved properties.

The optimization of a this compound lead would likely involve a combination of both SBDD and LBDD approaches to iteratively refine its structure.

Multi-Parameter Optimization (MPO) for Desirable Drug-Like Properties

Modern drug discovery recognizes that a successful drug must possess a balance of multiple properties, including potency, selectivity, solubility, permeability, metabolic stability, and a favorable safety profile. nih.gov Multi-Parameter Optimization (MPO) is a holistic approach that considers all of these factors simultaneously during the lead optimization process. nih.gov

The table below illustrates a hypothetical MPO effort for a series of pyrimidine derivatives, showcasing how different substitutions can impact key drug-like properties.

| Compound | R1-Group | R2-Group | Kinase IC50 (nM) | Cell Permeability (Papp) | Metabolic Stability (t1/2 in microsomes, min) |

| Lead | Morpholine | Amine | 150 | Moderate | 25 |

| Analog 1 | Piperidine | Amine | 120 | Moderate | 20 |

| Analog 2 | Morpholine | Methylamine | 100 | High | 45 |

| Analog 3 | Thiomorpholine | Amine | 200 | Low | 30 |

This data-driven approach allows for a more efficient exploration of chemical space and increases the likelihood of identifying a clinical candidate with a well-balanced profile.

Scaffold Hopping and Bioisosteric Replacements

In the realm of drug discovery, scaffold hopping and bioisosteric replacement are pivotal strategies for lead optimization, enabling the exploration of novel chemical space and the enhancement of drug-like properties. For the core structure of this compound, these techniques offer avenues to improve potency, selectivity, and pharmacokinetic profiles while potentially circumventing existing patents.

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. The goal is to identify novel scaffolds that can mimic the biological activity of the original molecule while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. For the 2,4-disubstituted pyrimidine framework, potential scaffold hops could include:

Pyrazolopyrimidines: These fused heterocyclic systems can present substituents in a comparable geometric orientation to the 2,4-disubstituted pyrimidines and have been explored as kinase inhibitors.